3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a cyclopropylcarbamoyl group and an oxabicycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by subsequent functional group modifications.
Introduction of the cyclopropylcarbamoyl group: This step involves the reaction of the bicyclic intermediate with cyclopropyl isocyanate under controlled conditions to introduce the cyclopropylcarbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bicyclic compounds with different functional groups.
Scientific Research Applications
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar bicyclic structure with a methoxycarbonyl group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another bicyclic compound with different functional groups.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Similar bicyclic core with an ethyl ester group.
Uniqueness
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H13NO4 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-(cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c13-10(12-5-1-2-5)8-6-3-4-7(16-6)9(8)11(14)15/h3-9H,1-2H2,(H,12,13)(H,14,15) |
InChI Key |
DQTCZGVOCGKTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
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